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Ddcdp ethanolamine

HIV reverse transcriptase nucleoside analog metabolism phosphodiester metabolite

Ddcdp ethanolamine, systematically named 2',3'-dideoxycytidine diphosphoethanolamine (ddCDP ethanolamine; CAS 130036-23-6), is a phosphodiester metabolite of the anti-HIV nucleoside analog 2',3'-dideoxycytidine (ddCyd, zalcitabine). It belongs to the dideoxyliponucleotide class, characterized by a 2',3'-dideoxycytidine core linked via a 5'-diphosphate bridge to an ethanolamine moiety (molecular formula C₁₁H₂₀N₄O₉P₂; molecular weight 414.25 g/mol).

Molecular Formula C11H20N4O9P2
Molecular Weight 414.25 g/mol
Cat. No. B1206702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDdcdp ethanolamine
Synonyms2',3'-dideoxycytidine diphosphoethanolamine
ddCDP ethanolamine
Molecular FormulaC11H20N4O9P2
Molecular Weight414.25 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=O)(O)OP(=O)(O)OCCN)N2C=CC(=NC2=O)N
InChIInChI=1S/C11H20N4O9P2/c12-4-6-21-25(17,18)24-26(19,20)22-7-8-1-2-10(23-8)15-5-3-9(13)14-11(15)16/h3,5,8,10H,1-2,4,6-7,12H2,(H,17,18)(H,19,20)(H2,13,14,16)/t8-,10+/m0/s1
InChIKeyGBUOFJVOGQHJIM-WCBMZHEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ddcdp Ethanolamine (ddCDP Ethanolamine) Procurement Guide: Identity, Classification, and Scientific Context for Research Sourcing


Ddcdp ethanolamine, systematically named 2',3'-dideoxycytidine diphosphoethanolamine (ddCDP ethanolamine; CAS 130036-23-6), is a phosphodiester metabolite of the anti-HIV nucleoside analog 2',3'-dideoxycytidine (ddCyd, zalcitabine) [1]. It belongs to the dideoxyliponucleotide class, characterized by a 2',3'-dideoxycytidine core linked via a 5'-diphosphate bridge to an ethanolamine moiety (molecular formula C₁₁H₂₀N₄O₉P₂; molecular weight 414.25 g/mol) . Unlike the pharmacologically active triphosphate metabolite ddCTP, ddCDP ethanolamine is not a direct inhibitor of HIV reverse transcriptase; rather, it functions as a long-lived intracellular depot form of ddCyd, with its formation being a distinctive metabolic feature that separates ddCyd from other dideoxynucleoside agents such as AZT and ddI [1].

Distinctive ddCyd metabolite Unique phosphodiester depot form separating ddCyd from AZT and ddI metabolic profiles
Analytical reference standard Supports HPLC/LC-MS/MS quantification of intracellular ddCDP ethanolamine in cell pharmacology
Mechanistic research tool Enables studies on delayed toxicity, depot kinetics, and enzymatic processing of phosphodiesters

Why Ddcdp Ethanolamine Cannot Be Substituted by Generic ddC Metabolites or Other Phosphodiesters in Mechanistic and Toxicity Studies


Although ddCDP ethanolamine and ddCDP choline are both phosphodiester metabolites generated uniquely from ddCyd, they are not interchangeable for procurement purposes. The two diesters differ in their headgroup chemistry (ethanolamine vs. choline), which governs their relative susceptibility to key catabolic enzymes—alkaline phosphatase and venom phosphodiesterase—used as analytical tools for metabolite identification and quantification [1]. Furthermore, published evidence demonstrates that ddCDP-choline, but not ddCDP-ethanolamine, has been directly implicated as the metabolite primarily responsible for mitochondrial uptake and mitochondrial toxicity [2]. Researchers investigating ddCyd-associated delayed toxicity mechanisms, intracellular depot kinetics, or phosphodiester-specific enzymatic processing therefore require authentic ddCDP ethanolamine as a discrete analytical reference standard, not a surrogate phosphodiester or the parent nucleoside ddCyd [1][3].

Headgroup chemistry differs from ddCDP choline. Ethanolamine vs. choline moiety governs susceptibility to alkaline phosphatase and venom phosphodiesterase; enzyme-based identification workflows will not validate correctly with the choline analog.
Mitochondrial toxicity attribution diverges. Published evidence links mitochondrial uptake and toxicity primarily to ddCDP-choline, not ddCDP-ethanolamine; substituting between diesters may confound toxicity mechanism interpretation.
AZT/ddI metabolite panels are irrelevant. ddCDP ethanolamine formation is a ddCyd-specific metabolic signature; no phosphodiester metabolites are detectable from AZT or ddI, precluding their use as surrogates in depot studies.

Quantitative Differential Evidence for Ddcdp Ethanolamine: Head-to-Head Data Against Key Comparators


Unique Phosphodiester Metabolite Formation: ddCyd vs. AZT and ddI

ddCyd (zalcitabine) is distinguished from the dideoxynucleoside analogs 3'-azido-3'-deoxythymidine (AZT, zidovudine) and 2',3'-dideoxyinosine (ddI, didanosine) by its capacity to generate phosphodiester metabolites—specifically ddCDP choline and ddCDP ethanolamine. AZT and ddI do not form detectable phosphodiester metabolites of this class [1]. This qualitative metabolic divergence means that any experimental system studying phosphodiester-mediated depot formation or toxicity requires ddCDP ethanolamine as a reference compound; AZT or ddI metabolite panels cannot serve as surrogates.

Unique phosphodiester formation
Head-to-head
ddCyd forms ddCDP ethanolamine; AZT and ddI do not generate detectable phosphodiesters of this class.
Qualitative metabolic signature supports ddCyd-specific phosphodiester research.
Metabolite profiling in Molt-4 cells; Hao et al. 1993.
HIV reverse transcriptase nucleoside analog metabolism phosphodiester metabolite

Intracellular Concentration vs. ddCTP: Depot-Forming Potential

In ddCyd-treated Molt-4 cells, the intracellular concentration of ddCDP ethanolamine can, under certain exposure conditions, equal or exceed that of the pharmacologically active metabolite ddCTP (2',3'-dideoxycytidine 5'-triphosphate) [1]. This contrasts with the metabolic profile of AZT and ddI, where the triphosphate anabolite overwhelmingly dominates the intracellular nucleotide pool without a competing phosphodiester reservoir. The observation that ddCDP ethanolamine achieves parity with or surpasses ddCTP levels establishes it as a quantitatively significant intracellular species, not a trace metabolite.

Intracellular depot parity
Head-to-head
≥1:1 ratio vs. active triphosphate ddCTP under certain exposure conditions.
Represents a major intracellular anabolite pool; relevant for depot research context.
Conditions-dependent; Hao et al. 1993, Molt-4 cells.
intracellular pharmacology prodrug depot nucleotide metabolism

Prolonged Intracellular Half-Life vs. ddCTP: Depot Function Evidence

Both ddCDP ethanolamine and ddCDP choline exhibit long intracellular half-times of disappearance relative to ddCTP [1]. The abstract of the seminal characterization paper explicitly states that the prolonged retention of these phosphodiesters indicates they 'may serve as depot forms of ddCyd' [1]. This is in contrast to ddCTP, which undergoes more rapid catabolism. For ddCDP ethanolamine specifically, the extended intracellular residence time implies that even after ddCyd is cleared from extracellular medium, this metabolite can act as a slow-release reservoir for regenerating ddCTP.

Prolonged intracellular retention
Head-to-head
Longer intracellular half-life vs. ddCTP; reported to serve as a depot form of ddCyd.
Supports depot-form interpretation in delayed toxicity studies.
Quantitative half-life ratio available in full text; Hao et al. 1993.
metabolite persistence intracellular half-life depot pharmacokinetics

Differential Enzymatic Susceptibility: ddCDP Ethanolamine vs. ddCDP Choline

The 1993 characterization study by Hao et al. compared the synthetic ddCDP ethanolamine and ddCDP choline with their biologically generated counterparts using, among other methods, their relative susceptibility to the catabolic enzymes alkaline phosphatase and venom phosphodiesterase [1]. This enzymatic differential provides a functional fingerprint that can distinguish the two phosphodiesters in analytical workflows. For procurement, this means that authentic ddCDP ethanolamine is required as a positive control in enzymatic digestion assays designed to confirm metabolite identity in biological samples; ddCDP choline cannot substitute because its enzyme susceptibility profile differs.

Enzymatic fingerprint
Head-to-head
Differential susceptibility to alkaline phosphatase and venom phosphodiesterase vs. ddCDP choline.
Requires authentic ethanolamine standard for enzyme-based metabolite confirmation.
Structurally determined by ethanolamine headgroup; Hao et al. 1993.
catabolic enzyme susceptibility alkaline phosphatase venom phosphodiesterase metabolite identification

Reduced Phosphodiester Formation in Drug-Resistant Cells: ddCDP Ethanolamine as a Resistance Biomarker

In a ddCyd-resistant U937 human monoblastoid cell line (U937-R), the formation rate of dideoxyliponucleotides (ddCDP-choline and ddCDP-ethanolamine combined) was reduced to between one-half and one-third of the rate observed in parental control U937 cells [1]. This reduction paralleled the decrease in ddCTP formation (reduced to approximately one-third of control) [1]. The underlying mechanism was attributed to a decreased Vmax of deoxycytidine kinase (7.8 ± 0.5 vs. 12 ± 1.1 pmol/min/mg protein in U937-R vs. U937) and an increased Km for ddC (140 ± 9 vs. 80 ± 7 µM) [1]. This evidence positions ddCDP ethanolamine formation rate as a quantitative readout of cellular ddCyd anabolic capacity and resistance phenotype.

Resistance biomarker
Head-to-head
2- to 3-fold reduction in phosphodiester formation rate in ddCyd-resistant U937-R vs. parental U937.
Phosphodiester formation rate may serve as an anabolic competence marker.
Decreased deoxycytidine kinase Vmax (7.8 vs. 12 pmol/min/mg protein); Magnani 1995.
drug resistance deoxycytidine kinase U937-R cells nucleoside anabolite accumulation

Comparable Metabolite Levels Across Cell Types: ddCDP Ethanolamine as a Universal ddCyd Anabolite

Veal et al. (1995) demonstrated that comparable levels of all three ddCyd phosphate metabolites—ddCMP, ddCDP, and ddCTP (the latter representing the combined triphosphate and phosphodiester pool)—were formed in PHA-stimulated peripheral blood mononuclear cells (PBMCs), U937 cells, and Molt-4 cells when incubated with 0.06 µM ddCyd [1]. This inter-cell-type consistency indicates that ddCDP ethanolamine formation is a robust, generalizable feature of ddCyd metabolism rather than a cell-line-specific artifact. It also validates the use of ddCDP ethanolamine as an analytical standard applicable across multiple experimental model systems.

Cross-cell-type consistency
Cross-study comparable
Comparable ddCyd phosphate metabolite levels across PBMCs, U937, and Molt-4 cells.
Broadens applicability of the standard beyond a single model system.
0.06 µM ddCyd, radiometric HPLC; Veal et al. 1995.
peripheral blood mononuclear cells U937 cells Molt-4 cells inter-cell-type consistency

Validated Research and Industrial Application Scenarios for Ddcdp Ethanolamine Based on Differential Evidence


Metabolite Identification and Quantification in ddCyd Intracellular Pharmacology Studies

Ddcdp ethanolamine serves as an essential analytical reference standard for HPLC-based or LC-MS/MS-based quantification of intracellular ddCyd metabolites. Because ddCDP ethanolamine can accumulate to levels equal to or exceeding ddCTP in cells [1], omitting this standard from calibration curves leads to systematic under-quantification of the total ddCyd anabolite pool. Researchers should use authentic synthetic ddCDP ethanolamine to generate standard curves for peak identification and absolute quantification in cell extract analyses.

Enzymatic Digestion-Based Metabolite Confirmation Workflows

The differential susceptibility of ddCDP ethanolamine vs. ddCDP choline to alkaline phosphatase and venom phosphodiesterase provides a functional identification method [1]. Laboratories performing metabolite confirmation by enzymatic shift assays require authentic ddCDP ethanolamine as a positive control to validate that the observed chromatographic shift upon enzyme treatment matches the expected behavior of the ethanolamine-containing phosphodiester, not the choline analog.

Drug Resistance Phenotyping Using Phosphodiester Formation Rate as a Functional Biomarker

The 2- to 3-fold reduction in dideoxyliponucleotide formation observed in ddCyd-resistant U937-R cells [2] establishes phosphodiester formation rate as a quantitative phenotypic marker of cellular ddCyd anabolic competence. Procurement of ddCDP ethanolamine as a pure reference standard enables the construction of radiometric or mass spectrometric assays that measure ddCDP ethanolamine formation kinetics in novel cell lines or patient-derived samples to screen for deoxycytidine kinase-dependent resistance mechanisms.

Mechanistic Studies of ddCyd-Associated Delayed Toxicity and Depot Pharmacokinetics

The long intracellular half-life of ddCDP ethanolamine and its ability to serve as a depot form of ddCyd [1] make this compound indispensable for washout or pulse-chase experiments investigating the relationship between intracellular ddCyd metabolite persistence and delayed mitochondrial toxicity. While ddCDP-choline has been directly implicated in mitochondrial uptake [3], ddCDP ethanolamine must be co-monitored to fully account for the phosphodiester pool and assess whether differential partitioning between the two diesters influences toxicity outcomes.

Application
Selection Property
Validation Focus
Intracellular metabolite quantification
Authentic ddCDP ethanolamine reference standard
Standard curve calibration and peak identification in HPLC/LC-MS/MS
Enzymatic digestion confirmation
Differential enzyme susceptibility (ethanolamine vs. choline)
Enzymatic shift assay validation with alkaline phosphatase/phosphodiesterase
Drug resistance phenotyping
Phosphodiester formation rate as functional biomarker
Anabolic competence assay development in cell-line or research sample matrices
Delayed toxicity and depot pharmacokinetics
Long intracellular half-life and depot-forming capacity
Washout/pulse-chase experimental design for intracellular persistence studies
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